The compound 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid is a complex organic molecule with significant pharmacological potential. It is classified as a phenylpyrazole derivative, which is known for its role in various biological activities, particularly in the modulation of receptor functions related to metabolic disorders.
This compound is identified by its CAS number 870823-11-3 and is also referred to by other names such as (S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid. It has been studied for its potential use in treating conditions such as Type 2 Diabetes Mellitus, functioning as a glucagon receptor antagonist .
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of coupling reactions where various functional groups are introduced sequentially to build the complex structure.
The molecular formula of this compound is , with a molecular weight of approximately 517.4 g/mol. The structure features multiple aromatic rings, a pyrazole moiety, and various substituents that contribute to its biological activity.
CC(C(=O)NCC(C(=O)O)=C(C)C)=C(C)C
This notation represents the connectivity of atoms within the molecule, allowing for computational modeling and analysis.
This compound undergoes various chemical reactions typical of organic molecules with functional groups such as amides and carboxylic acids. Key reactions include:
The stability of the compound under different conditions influences its reactivity profile, which is crucial for its application in medicinal chemistry.
The primary mechanism of action for this compound involves its role as a glucagon receptor antagonist. It binds competitively to the glucagon receptor, inhibiting its activity and thus reducing glucose production from the liver.
Studies have shown that this compound exhibits high binding affinity (IC50 value around 6.6 nM), indicating its potential effectiveness in managing glucose levels in diabetic models .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its large hydrophobic regions contributed by the aromatic systems.
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are used to confirm purity and structural integrity .
This compound has significant applications in pharmacology, particularly in research focused on diabetes management. Its role as a glucagon receptor antagonist positions it as a candidate for drug development aimed at controlling hyperglycemia in Type 2 Diabetes Mellitus. Furthermore, studies exploring its effects on metabolic pathways could lead to broader therapeutic applications beyond glucose regulation .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7